2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
Description
The compound 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a hybrid heterocyclic molecule featuring a pyridazinone core linked to a thiazole-imine scaffold. Its structure integrates:
- A 6-oxopyridazin-1(6H)-yl moiety substituted with a 3-methoxyphenyl group at position 3.
- An acetamide bridge connecting to a (2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene group, which introduces tautomeric and conformational complexity.
While direct data on this compound’s synthesis or bioactivity is absent in the provided evidence, analogs with pyridazinone and thiazole motifs are extensively documented. Pyridazinones are known for diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities , while thiazole derivatives exhibit roles in kinase inhibition and receptor modulation .
Properties
IUPAC Name |
2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3S/c1-29-15-6-4-5-14(11-15)16-8-9-20(28)26(25-16)12-19(27)24-21-23-18(13-30-21)17-7-2-3-10-22-17/h2-11,13H,12H2,1H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXTYRQOZQKDPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation and nitration reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve desired products.
Major Products Formed
The major products formed from these reactions include various substituted derivatives that can be further utilized in different applications, such as pharmaceuticals and agrochemicals.
Scientific Research Applications
2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Table 1: Key Pyridazinone-Based Analogues
Key Observations:
- Thiazole vs. Pyrazole: Replacing pyrazole (in pyrazolylpyridazines) with a thiazole-imine group introduces conformational rigidity and electron-deficient regions, which could influence receptor binding .
Thiazole-Containing Analogues
Table 2: Thiazole/Thiazolidinone Derivatives
Key Observations:
- Thiazole Tautomerism: The (2Z)-thiazol-2(3H)-ylidene group in the target compound likely exists in a tautomeric equilibrium, which may stabilize interactions with biological targets (e.g., hydrogen bonding or π-stacking) compared to non-tautomeric thiazoles .
- Pyridine vs. Benzene: The pyridin-2-yl substituent on the thiazole may enhance π-π stacking with aromatic residues in enzymes or receptors compared to simpler aryl groups .
Biological Activity
The compound 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a pyridazine core linked to a thiazole moiety, which is known to influence its biological properties. Its molecular formula is , with a molecular weight of approximately 423.45 g/mol. The structural complexity allows for interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 423.45 g/mol |
| LogP | 4.0126 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Polar Surface Area | 60.653 Ų |
Anticancer Properties
Recent studies have indicated that this compound exhibits antiproliferative activity against various cancer cell lines, including glioblastoma (GB) and multiple myeloma (MM). The mechanism of action appears to involve the inhibition of proteasome activity, which is crucial for regulating protein degradation and cellular homeostasis.
Case Study: Antiproliferative Effects
In a study conducted by Tesei et al. (2020), derivatives of a related compound, RC-106, were synthesized and evaluated for their cytotoxic potential against GB and MM cell lines. The results demonstrated significant antiproliferative effects, suggesting that compounds with similar structures may also exhibit enhanced anticancer activity.
The proposed mechanism involves the compound's interaction with specific molecular targets, such as enzymes or receptors involved in cell proliferation and survival. By modulating these targets, the compound may induce apoptosis in cancer cells, thereby reducing tumor growth.
Sigma Receptor Modulation
The compound is believed to act as a Sigma receptor modulator , which has been associated with various cellular processes including apoptosis and cell survival pathways. This interaction suggests a potential role in cancer therapy, particularly for tumors expressing high levels of Sigma receptors.
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that allow for the incorporation of various functional groups to enhance biological activity. Researchers have explored several derivatives to optimize pharmacological properties while maintaining efficacy against cancer cell lines.
Table 2: Derivatives and Their Activities
| Compound Name | Activity | Reference |
|---|---|---|
| RC-106 | Antiproliferative against GB | Tesei et al., 2020 |
| D753-0054 | Cytotoxicity in vitro | ChemDiv Screening |
| Y043-2246 | Anticancer potential | ChemDiv Catalog |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
